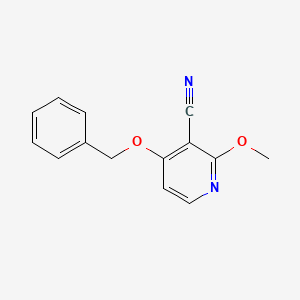![molecular formula C11H17ClN2O B1431710 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride CAS No. 1394649-93-4](/img/structure/B1431710.png)
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Overview
Description
“2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1394649-93-4 . It has a molecular weight of 228.72 . This compound is used in diverse scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-isopropylphenoxy)ethanimidamide hydrochloride . The InChI code is 1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-8H,12-13H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis and formation of new vic-dioxime complexes involving similar compounds, which has implications for materials science and coordination chemistry. These complexes exhibit potential for various applications, including catalysis and materials with unique magnetic properties (Canpolat & Kaya, 2005).
- Studies on the synthesis and biological properties of related phenolic esters and amides have been conducted, highlighting the importance of these compounds in the development of new materials with potential antibacterial and antioxidant properties (Shankerrao et al., 2013).
Environmental and Health Applications
- The role of enzymes in the biodegradation of environmental pollutants, such as Bisphenol A, has been investigated. This research is critical for understanding how to mitigate the impact of harmful chemicals on the environment and human health (Chhaya & Gupte, 2013).
- Innovations in detecting bisphenols in environmental and biological samples have been developed, using techniques such as electrochemical sensors. This research is crucial for monitoring environmental pollutants and assessing their impact on public health (Wang et al., 2014).
Advanced Materials Development
- The development of new fluorescence probes for detecting reactive oxygen species demonstrates the application of these compounds in biological and chemical sensing technologies. Such probes can significantly contribute to biomedical research, particularly in understanding oxidative stress-related diseases (Setsukinai et al., 2003).
- Research into the synthesis of new water-soluble chitosan derivatives and their nanoparticles, with enhanced antibacterial properties, showcases the potential of these compounds in developing advanced biocompatible materials for medical applications (Kritchenkov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKGBKZCQMALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



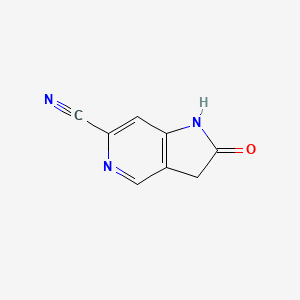
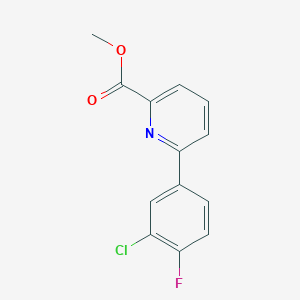
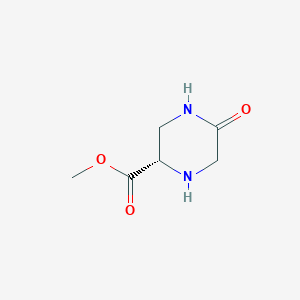

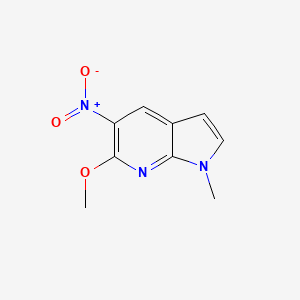
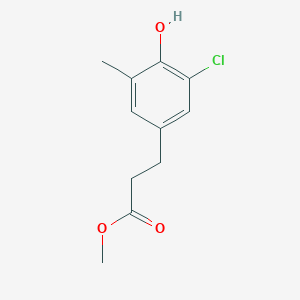
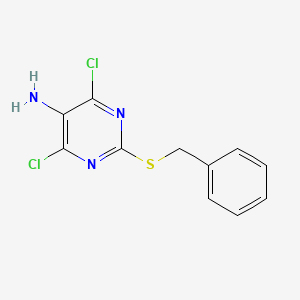
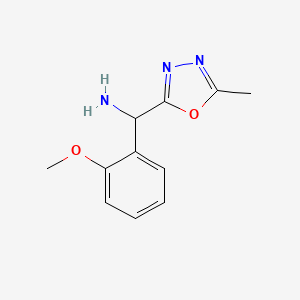
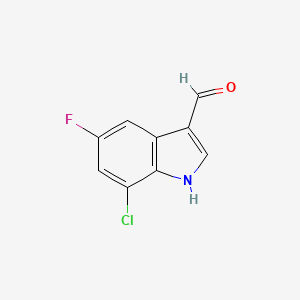
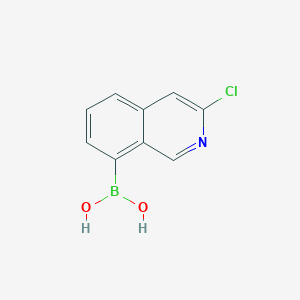
![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)

![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)
